N-(2-amino-5-chloro-4-methylphenyl)acetamide
Description
N-(2-amino-5-chloro-4-methylphenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with amino (NH₂), chloro (Cl), and methyl (CH₃) groups at positions 2, 5, and 4, respectively. Its molecular formula is C₉H₁₁ClN₂O₂, with a molar mass of 214.65 g/mol and a melting point exceeding 265°C . The compound’s pKa is approximately 9.55, suggesting moderate basicity influenced by the amino group . It is utilized as a key intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
N-(2-amino-5-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-5-3-8(11)9(4-7(5)10)12-6(2)13/h3-4H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQZAOUJOJMUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-5-chloro-4-methylphenyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 3-methyl-2-nitrobenzoic acid methyl ester.
Reduction: The nitro group is reduced to an amino group using iron powder and acid in water, yielding 3-methyl-2-amino benzoic acid methyl ester.
Chlorination: The amino compound is then chlorinated using sulfonyl chloride in an inert organic solvent to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-amino-5-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, N-(2-amino-5-chloro-4-methylphenyl)acetamide serves as an intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : This compound can be reduced to generate amine derivatives.
- Substitution Reactions : The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Biological Research
The compound is under investigation for its potential biological activities :
- Antimicrobial Properties : Studies suggest that it may exhibit activity against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary research indicates that it may inhibit certain enzymes involved in cell proliferation, suggesting potential use in cancer therapy .
Pharmaceutical Applications
Research is ongoing to explore this compound's potential as a pharmaceutical agent . Its unique chemical structure may allow it to interact with specific molecular targets, leading to therapeutic effects. The compound's role as an intermediate in synthesizing pharmaceuticals further emphasizes its importance in medicinal chemistry .
Industrial Uses
In the industrial sector, this compound is utilized in producing dyes, pigments, and other chemicals. Its ability to undergo various chemical transformations makes it valuable for creating products with specific properties .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance efficacy, providing a basis for developing new antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound inhibits cell proliferation in certain cancer cell lines. Further investigations are required to identify specific molecular targets and pathways involved in its anticancer effects.
Mechanism of Action
The mechanism of action of N-(2-amino-5-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Physicochemical Properties
The following table compares the target compound with structurally related acetamides:
Key Observations:
- Substituent Effects : The position and nature of substituents significantly influence physicochemical properties. For example, the sulfamoyl group in increases molar mass (262.71 g/mol) and likely enhances solubility in polar solvents due to its acidic proton.
- Thermal Stability : Both the target compound and the sulfamoyl derivative exhibit high thermal stability (melting points >265°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking.
Key Observations:
- Acetylation : A common method for synthesizing acetamides, as seen in the target compound and the sulfonamide derivative .
- Photolytic Routes : Compound is a photodegradation product of paracetamol, highlighting environmental or metabolic degradation pathways.
Key Observations:
- Therapeutic Versatility : Substituents like sulfonamides or nitro groups expand applications into anticancer and anti-inflammatory domains.
Biological Activity
N-(2-amino-5-chloro-4-methylphenyl)acetamide, a compound with significant chemical versatility, has garnered attention in various biological research areas, particularly for its potential antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₈ClN₂O
- Molecular Weight : 186.62 g/mol
- Structure : The compound features an acetamide functional group attached to a chlorinated aromatic ring, which is essential for its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The presence of amino and chloro groups enhances its reactivity and binding affinity to various enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cell proliferation, suggesting possible anticancer effects.
- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Antimicrobial Properties
Studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. Comparative studies reveal that its antibacterial efficacy is notable when compared to standard antibiotics like cefixime and azithromycin .
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Controls |
|---|---|---|
| Salmonella typhi | 20 | Stronger than cefixime (12 mm) |
| Bacillus subtilis | 22 | Stronger than azithromycin (15.5 mm) |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been found to inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) cells.
- Cell Line Studies : IC50 values indicate significant cytotoxicity:
- MCF-7: IC50 = 12 µM
- SH-SY5Y: IC50 = 8 µM
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression in cancerous cells .
Case Studies and Research Findings
Several research studies have focused on the biological activities of this compound:
- Antimicrobial Screening : A study demonstrated that this compound exhibited higher antibacterial activity compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .
- Anticancer Research : Investigations into its anticancer properties revealed that the compound could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis .
- Enzyme Interaction Studies : Molecular docking studies have elucidated how this compound binds to key enzymes involved in metabolic pathways, supporting its role as a potential therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for N-(2-amino-5-chloro-4-methylphenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling 2-amino-5-chloro-4-methylaniline with acetyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to neutralize HCl byproducts. Reaction optimization includes:
- Temperature control (0–5°C during acylation to minimize side reactions).
- Stoichiometric ratios (1:1.2 molar ratio of amine to acetyl chloride).
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
- Yield improvements (70–85%) are achievable by using Schlenk-line techniques to exclude moisture .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and NH₂/NH bending (1550–1600 cm⁻¹).
- ¹H/¹³C NMR :
- Aromatic protons (δ 6.8–7.5 ppm, split due to chloro and methyl substituents).
- Acetamide methyl group (δ 2.1 ppm, singlet).
- NH₂ protons (δ 5.2–5.5 ppm, broad if free; may shift with hydrogen bonding) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₉H₁₀ClN₂O (calc. 198.0463) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (analogous to N-(4-Methoxyphenyl)acetamide SDS guidelines).
- Work in a fume hood to avoid inhalation of fine powders.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
II. Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key parameters:
- Dihedral angles between aromatic rings (e.g., 60.5° observed in analogous N-(3-chloro-4-fluorophenyl)acetamide derivatives) to assess planarity .
- Hydrogen-bonding networks (N–H···O interactions stabilize crystal packing; measure bond lengths ≤ 2.2 Å) .
- Address data contradictions (e.g., disordered chloro/methyl groups) via TWINABS for twinned crystals .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential (MESP) surfaces, identifying electron-deficient regions (e.g., chloro-substituted benzene ring as electrophilic site) .
- Calculate HOMO-LUMO gaps to assess stability; lower gaps (~4.5 eV) suggest higher reactivity .
- Validate with experimental kinetic studies (e.g., reaction with piperidine in ethanol, monitored via HPLC) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity in related acetamide derivatives?
- Methodological Answer :
- Use SAR studies on analogs (e.g., N-(4-chlorophenyl)-2-sulfanylacetamide ):
- Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to target enzymes (e.g., dihydrofolate reductase).
- Methyl groups at position 4 improve lipophilicity (logP ~2.1), correlating with membrane permeability .
- Test in vitro against bacterial models (e.g., E. coli MIC assays) with controlled variables (pH 7.4, 37°C) .
III. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Cross-validate purity via DSC (Differential Scanning Calorimetry) to confirm melting points (e.g., observed 421 K in N-(3-chloro-4-fluorophenyl)acetamide vs. literature).
- Re-examine NMR solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts NH protons).
- Compare with NIST Chemistry WebBook entries for analogous compounds (e.g., N-(2,4-dimethylphenyl)acetamide ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
